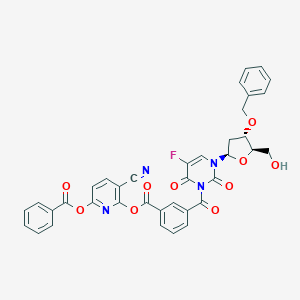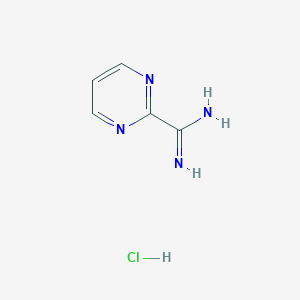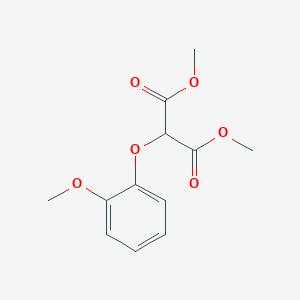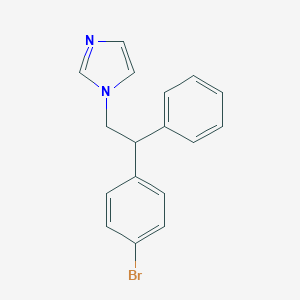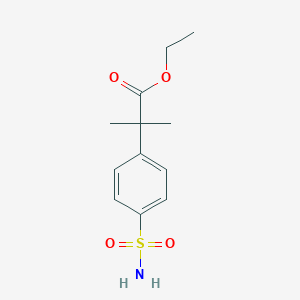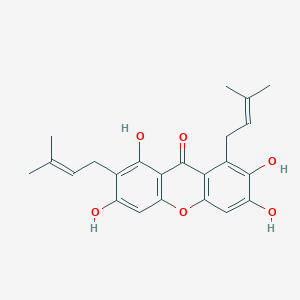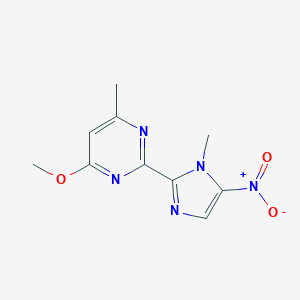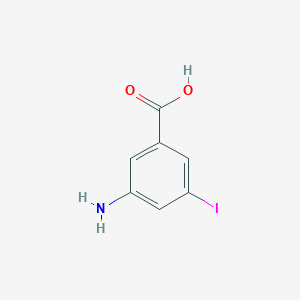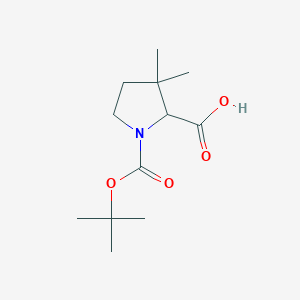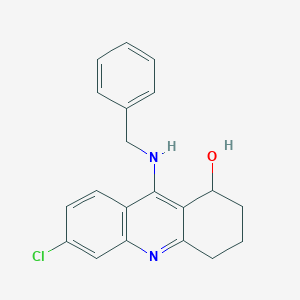
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acridine family of compounds and has been found to have a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of enzymes involved in DNA replication and protein synthesis. It has also been shown to have an effect on the cell cycle, leading to cell death in cancer cells.
Effets Biochimiques Et Physiologiques
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anticancer properties, leading to cell death in cancer cells. Additionally, this compound has been found to have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- in lab experiments is its wide range of biological activities. This compound has been found to have antibacterial, antifungal, antiviral, and anticancer properties, making it a versatile tool for scientific research. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal of this compound is necessary to ensure the safety of researchers.
Orientations Futures
There are many potential future directions for the study of 1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)-. One area of research could be the development of new derivatives of this compound with enhanced biological activities. Another area of research could be the investigation of the mechanism of action of this compound to better understand its biological effects. Additionally, this compound could be further studied for its potential applications in the treatment of neurological disorders and other diseases.
Applications De Recherche Scientifique
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
104628-21-9 |
|---|---|
Nom du produit |
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- |
Formule moléculaire |
C20H19ClN2O |
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
9-(benzylamino)-6-chloro-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C20H19ClN2O/c21-14-9-10-15-17(11-14)23-16-7-4-8-18(24)19(16)20(15)22-12-13-5-2-1-3-6-13/h1-3,5-6,9-11,18,24H,4,7-8,12H2,(H,22,23) |
Clé InChI |
UFBJNPUZMUQXFV-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)NCC4=CC=CC=C4)O |
SMILES canonique |
C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)NCC4=CC=CC=C4)O |
Synonymes |
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




